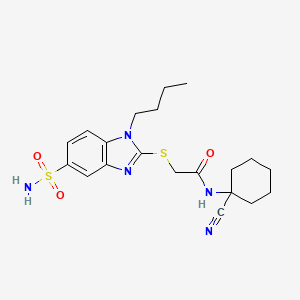

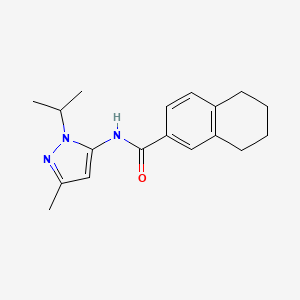

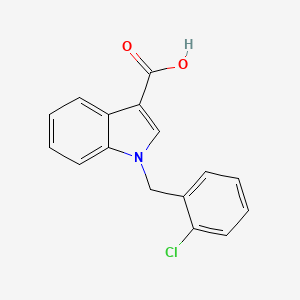

![molecular formula C18H24N2O4S2 B2823804 5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide CAS No. 941924-42-1](/img/structure/B2823804.png)

5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide” is a complex organic molecule. It is a derivative of benzenesulfonic acid, which is an organosulfur compound . The molecule contains a total of 55 bonds, including 33 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 secondary amine (aromatic), and 1 sulfone .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of both the benzenesulfonyl group and the amino group suggests that this compound could participate in a variety of chemical reactions .Scientific Research Applications

Synthesis and Structural Characterization

- Research has been conducted on synthesizing structural isomers and characterizing them using techniques like X-ray single crystal diffraction. This includes studying compounds like 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally related and offer insights into the molecular-electronic structure and kinetic behavior of such molecules. These studies aid in understanding the steric effects and molecular interactions that influence the behavior and reactivity of these compounds (Rublova et al., 2017).

Enzymatic Inhibition and Molecular Docking

- Some derivatives have been evaluated for their enzymatic inhibition capabilities, particularly against enzymes like tyrosinase, α-amylase, and α-glucosidase. Molecular docking studies have been performed to understand the interaction between these inhibitors and enzymes, providing valuable insights for the design of new molecules with potential therapeutic applications (Alyar et al., 2019).

Antimicrobial Activity

- Novel derivatives have also been synthesized and evaluated for their antimicrobial activity against various bacterial strains. This includes studies on compounds with the benzenesulfonamide moiety, showing promising activity against both Gram-positive and Gram-negative bacteria. Such research contributes to the search for new antimicrobial agents amid growing resistance to existing antibiotics (Ghorab et al., 2017).

Photochromic Properties and Material Science Applications

- Research into the photochromic properties of methylacrylate polymers with side chains containing heterocyclic sulfonamide substituted azobenzene has been reported. These studies highlight the potential of such materials in applications that require light-responsive properties, indicating a promising area for the development of novel materials with tunable optical characteristics (Ortyl et al., 2002).

properties

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)18-12-17(14(3)11-15(18)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPWIIWMTNWZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

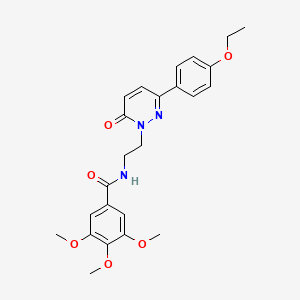

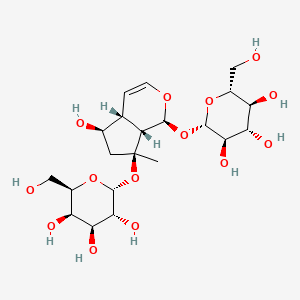

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)

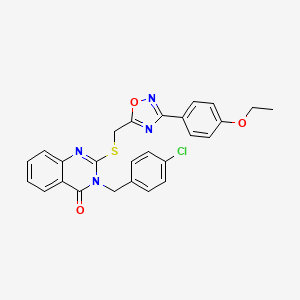

![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)

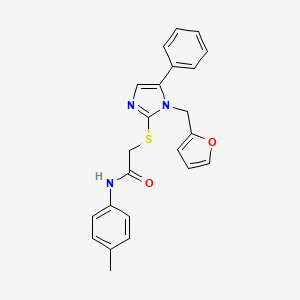

![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)

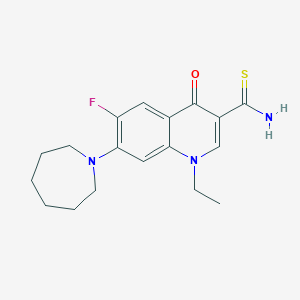

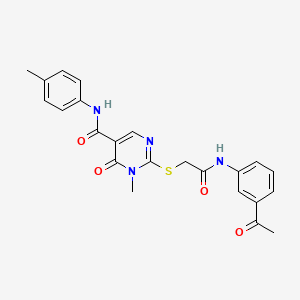

![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)